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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on identifying and understanding potential drug-drug interactions

(DDIs) with SH1573, a novel inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SH1573?

A1: SH1573 is a selective inhibitor of the mutant IDH2 R140Q protein.[1][2] In cancer cells with

this mutation, such as certain types of acute myeloid leukemia (AML), the mutated enzyme

produces high levels of an oncometabolite called 2-hydroxyglutarate (2-HG).[1][3] SH1573
works by blocking the activity of the mutated IDH2 enzyme, thereby reducing the production of

2-HG.[1][2] This can help to restore normal cellular differentiation and slow the progression of

the cancer.[1][3]

Q2: What is the metabolic profile of SH1573?

A2: Preclinical studies have shown that SH1573 has good metabolic stability.[1] In rats, the

primary metabolic pathways are mono-oxidation and glucuronic acid binding.[4] In monkeys,

the main metabolic transformations are oxidation and acetylation.[4] The majority of SH1573
and its metabolites are excreted in the feces.[4]

Q3: Has SH1573 been studied for its potential to cause drug-drug interactions?
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A3: Yes, preclinical studies have been conducted to evaluate the DDI potential of SH1573.

These studies have focused on its effects on major cytochrome P450 (CYP) enzymes and drug

transporters.[4]

Q4: Does SH1573 inhibit or induce cytochrome P450 (CYP) enzymes?

A4:

Inhibition: SH1573 has shown a moderate inhibitory effect on CYP2C8, CYP2C9, and

CYP2C19.[4] It did not show an inhibitory effect on CYP1A2, CYP2B6, CYP2D6, and

CYP3A4.[4]

Induction: SH1573 did not show any induction effect on the enzyme activities of CYP1A2,

CYP2B6, and CYP3A4 in human primary liver cells.[4]

Q5: Does SH1573 interact with any common drug transporters?

A5: SH1573 has shown a concentration-dependent inhibitory effect on the Breast Cancer

Resistance Protein (BCRP) and Organic Anion Transporting Polypeptides (OATPs).[4] It did not

show significant inhibitory effects on P-glycoprotein (P-gp/MDR1), Organic Anion Transporters

(OATs), and Organic Cation Transporter 2 (OCT2).[4] Importantly, studies indicate that SH1573
is not a substrate for BCRP, MDR1, OATPs, OATs, or OCT2.[4]

Troubleshooting Guide
Problem: I am designing a co-administration study with SH1573 and another compound. What

potential interactions should I be most concerned about?

Solution:

CYP-mediated interactions:

Prioritize investigating compounds that are sensitive substrates of CYP2C8, CYP2C9, and

CYP2C19, as SH1573 may increase their plasma concentrations.

While SH1573 does not appear to inhibit or induce CYP3A4, this is a major metabolic

pathway for many drugs, and co-administration with strong inhibitors or inducers of

CYP3A4 should still be approached with caution, as is standard practice in DDI studies.[5]
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Transporter-mediated interactions:

Be cautious when co-administering SH1573 with substrates of BCRP and OATPs, as

SH1573 may inhibit their transport and increase systemic exposure.

Problem: My in vitro experiment shows unexpected toxicity when SH1573 is combined with

another drug. How can I investigate the cause?

Solution:

Review the metabolic pathways: Determine if the co-administered drug is a substrate of

CYP2C8, CYP2C9, or CYP2C19. Increased exposure due to inhibition by SH1573 could

lead to toxicity.

Assess transporter interactions: Check if the other drug is a known substrate of BCRP or

OATPs. Inhibition of these transporters by SH1573 could lead to intracellular accumulation

and toxicity.

Consider synergistic effects: The combination of SH1573 with other anticancer agents could

lead to synergistic or antagonistic effects that are independent of metabolic interactions.[6]

For example, the combination of another IDH2 inhibitor, enasidenib (AG-221), with other

AML treatments has shown synergistic effects.[6]

Data and Protocols
Quantitative Data Summary
Table 1: Inhibitory Effect of SH1573 on Cytochrome P450 (CYP) Enzymes
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CYP Isoform IC50 (μM) Level of Inhibition

CYP2C8
Data not specified, described

as moderate
Moderate

CYP2C9
Data not specified, described

as moderate
Moderate

CYP2C19
Data not specified, described

as moderate
Moderate

CYP1A2 No inhibitory effect observed None

CYP2B6 No inhibitory effect observed None

CYP2D6 No inhibitory effect observed None

CYP3A4 No inhibitory effect observed None

Data from preclinical in vitro studies in human liver microsomes.[4]

Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of a test

compound, such as SH1573, on major CYP isoforms in human liver microsomes.

Materials:

Human liver microsomes (pooled)

Test compound (SH1573)

CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for

CYP2B6, etc.)

NADPH regenerating system

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
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Positive control inhibitors for each CYP isoform

LC-MS/MS system for analysis

Procedure:

1. Prepare a series of dilutions of the test compound (SH1573) and positive control inhibitors.

2. Pre-incubate the human liver microsomes, the test compound or positive control, and the

incubation buffer at 37°C.

3. Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH

regenerating system.

4. Incubate for a specific time at 37°C.

5. Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

6. Centrifuge the samples to precipitate proteins.

7. Analyze the supernatant for the formation of the metabolite of the probe substrate using a

validated LC-MS/MS method.

8. Calculate the percent inhibition at each concentration of the test compound and determine

the IC50 value.

Visualizations
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Caption: Mechanism of action of SH1573 in mIDH2-mutated cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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